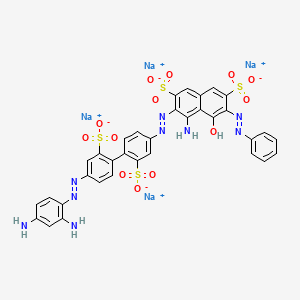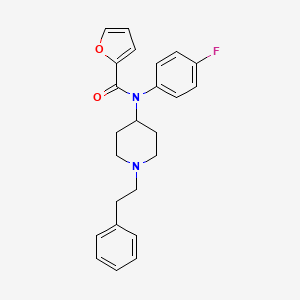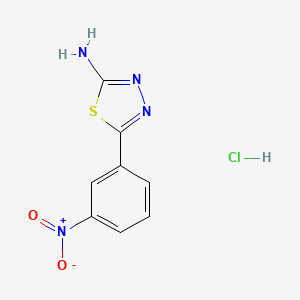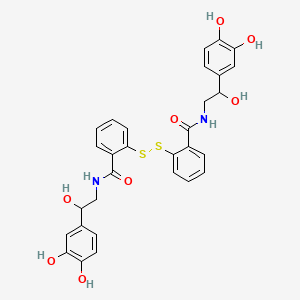
Benzamide, 2,2'-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2,2’-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-) is a complex organic compound known for its unique chemical structure and diverse applications in various scientific fields. This compound features a benzamide core linked to a dithiobis group and a hydroxyethyl side chain, which contributes to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,2’-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid with an amine derivative under acidic conditions.
Introduction of the Dithiobis Group: The dithiobis group is introduced via a disulfide exchange reaction, where a thiol-containing compound reacts with a disulfide precursor.
Attachment of the Hydroxyethyl Side Chain: The final step involves the addition of the hydroxyethyl side chain through a nucleophilic substitution reaction, using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzamide, 2,2’-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the disulfide bond into thiol groups, which can further react with other compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Benzamide, 2,2’-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, including antioxidant and antibacterial properties, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including antimicrobial and anticancer treatments.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
作用機序
The mechanism of action of Benzamide, 2,2’-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress, protecting cells from damage.
Antibacterial Activity: It disrupts bacterial cell walls and interferes with essential metabolic processes, leading to bacterial cell death.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
2,2’-Dithiobis(benzamide): Similar in structure but lacks the hydroxyethyl side chain.
N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide: Contains different substituents on the benzamide core.
2-Arylbenzothiazole: Shares some structural similarities but has a different core structure.
Uniqueness
Benzamide, 2,2’-dithiobis(N-(2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)-) is unique due to its combination of a benzamide core, dithiobis group, and hydroxyethyl side chain, which confer distinct chemical and biological properties not found in similar compounds.
特性
CAS番号 |
98051-85-5 |
|---|---|
分子式 |
C30H28N2O8S2 |
分子量 |
608.7 g/mol |
IUPAC名 |
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-2-[[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C30H28N2O8S2/c33-21-11-9-17(13-23(21)35)25(37)15-31-29(39)19-5-1-3-7-27(19)41-42-28-8-4-2-6-20(28)30(40)32-16-26(38)18-10-12-22(34)24(36)14-18/h1-14,25-26,33-38H,15-16H2,(H,31,39)(H,32,40) |
InChIキー |
MMWJLBJCNJDLCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC(=C(C=C2)O)O)O)SSC3=CC=CC=C3C(=O)NCC(C4=CC(=C(C=C4)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




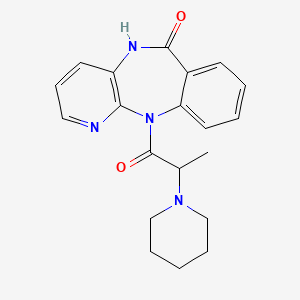
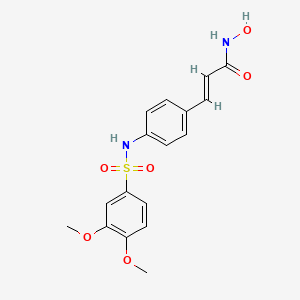

![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
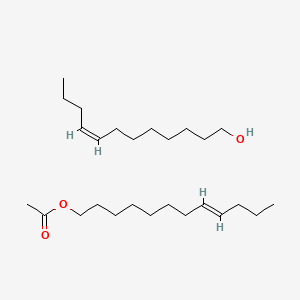
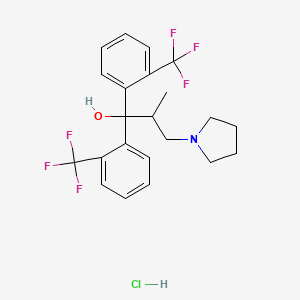
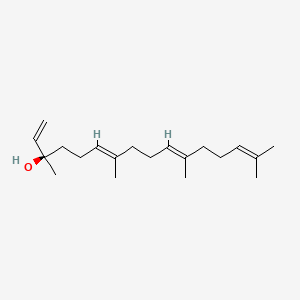
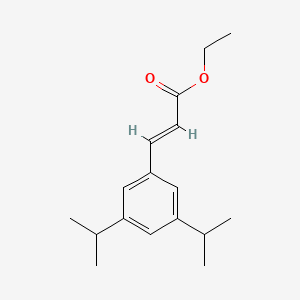
![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
